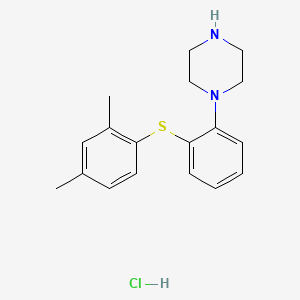![molecular formula C20H17NO8 B569756 3,4,11,16-Tetrahydroxy-11-methyl-2,6,18-trioxopentacyclo[8.8.0.01,7.03,8.012,17]octadeca-4,12(17),13,15-tetraene-5-carboxamide CAS No. 115747-16-5](/img/structure/B569756.png)
3,4,11,16-Tetrahydroxy-11-methyl-2,6,18-trioxopentacyclo[8.8.0.01,7.03,8.012,17]octadeca-4,12(17),13,15-tetraene-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,11,16-Tetrahydroxy-11-methyl-2,6,18-trioxopentacyclo[8.8.0.01,7.03,8.012,17]octadeca-4,12(17),13,15-tetraene-5-carboxamide is a derivative of tetracycline, a broad-spectrum antibiotic that has been widely used since its discovery in the 1940s. Tetracyclines are known for their effectiveness against a variety of microorganisms, including gram-positive and gram-negative bacteria, chlamydiae, mycoplasmas, rickettsiae, and protozoan parasites . This compound, like other tetracyclines, inhibits protein synthesis in bacteria, making it a valuable tool in the treatment of bacterial infections.
準備方法
Synthetic Routes and Reaction Conditions: 3,4,11,16-Tetrahydroxy-11-methyl-2,6,18-trioxopentacyclo[88001,703,8012,17]octadeca-4,12(17),13,15-tetraene-5-carboxamide can be synthesized through the chemical modification of tetracyclineThis modification can be achieved through various chemical reactions, including halogenation and subsequent substitution reactions .
Industrial Production Methods: Industrial production of lumitetracycline involves large-scale fermentation processes followed by chemical modification. The fermentation process uses specific strains of bacteria to produce tetracycline, which is then extracted and purified. The purified tetracycline undergoes chemical modification to introduce the luminescent group, resulting in lumitetracycline .
化学反応の分析
Types of Reactions: 3,4,11,16-Tetrahydroxy-11-methyl-2,6,18-trioxopentacyclo[8.8.0.01,7.03,8.012,17]octadeca-4,12(17),13,15-tetraene-5-carboxamide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the luminescent properties of lumitetracycline.
Substitution: Substitution reactions are commonly used to introduce different functional groups to the lumitetracycline molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenation followed by nucleophilic substitution is a common method.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties .
科学的研究の応用
3,4,11,16-Tetrahydroxy-11-methyl-2,6,18-trioxopentacyclo[8.8.0.01,7.03,8.012,17]octadeca-4,12(17),13,15-tetraene-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe in various chemical analyses.
Biology: Employed in studying cellular processes due to its luminescent properties.
Medicine: Investigated for its potential use in imaging and diagnostic applications.
Industry: Utilized in the development of new materials with luminescent properties.
作用機序
3,4,11,16-Tetrahydroxy-11-methyl-2,6,18-trioxopentacyclo[8.8.0.01,7.03,8.012,17]octadeca-4,12(17),13,15-tetraene-5-carboxamide exerts its effects by binding to the bacterial 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This inhibition of protein synthesis leads to a bacteriostatic effect, preventing bacterial growth and replication . The luminescent properties of lumitetracycline also make it useful in imaging applications, where it can be used to visualize cellular processes .
類似化合物との比較
3,4,11,16-Tetrahydroxy-11-methyl-2,6,18-trioxopentacyclo[8.8.0.01,7.03,8.012,17]octadeca-4,12(17),13,15-tetraene-5-carboxamide is unique among tetracyclines due to its luminescent properties. Similar compounds include:
Tetracycline: The parent compound, widely used as an antibiotic.
Doxycycline: A tetracycline derivative with improved pharmacokinetics.
Minocycline: Known for its enhanced activity against resistant bacteria.
Tigecycline: A glycylcycline with broad-spectrum activity.
This compound’s uniqueness lies in its ability to serve as both an antibiotic and a fluorescent probe, making it valuable in both therapeutic and research settings .
特性
CAS番号 |
115747-16-5 |
|---|---|
分子式 |
C20H17NO8 |
分子量 |
399.355 |
InChI |
InChI=1S/C20H17NO8/c1-18(28)6-3-2-4-8(22)10(6)14(24)19-9(18)5-7-12(19)13(23)11(16(21)26)15(25)20(7,29)17(19)27/h2-4,7,9,12,22,25,28-29H,5H2,1H3,(H2,21,26) |
InChIキー |
IUWYWEZCCXQGEG-UHFFFAOYSA-N |
SMILES |
CC1(C2CC3C4C2(C(=O)C5=C1C=CC=C5O)C(=O)C3(C(=C(C4=O)C(=O)N)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8,9-Diazapentacyclo[5.4.0.02,6.03,11.04,10]undecane](/img/structure/B569676.png)







![4-[(Aminooxy)acetyl]piperazin-2-one](/img/structure/B569691.png)



